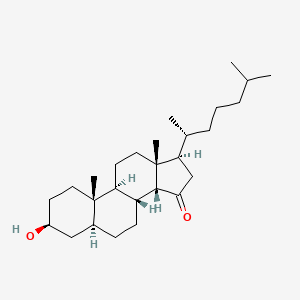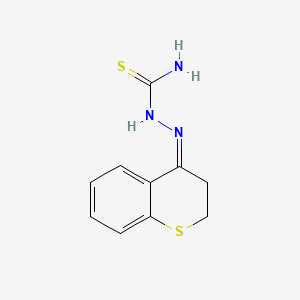
Trisiloxane, octaethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisiloxane, octaethoxy- is a type of organosilicon compound characterized by a backbone of alternating silicon and oxygen atoms, with ethoxy groups attached to the silicon atoms. This compound is part of the broader class of siloxanes, which are known for their unique properties such as low surface tension, high thermal stability, and excellent spreading capabilities. These properties make trisiloxane, octaethoxy- valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trisiloxane, octaethoxy- can be synthesized through the hydrolytic polycondensation of tri-functional alkoxysilanes. The process typically involves the controlled hydrolysis and condensation of silane precursors in the presence of an acid or base catalyst. The reaction conditions, such as temperature, pH, and the concentration of the catalyst, are carefully controlled to achieve the desired molecular weight and structure of the final product .
Industrial Production Methods: In industrial settings, the production of trisiloxane, octaethoxy- often involves the use of large-scale reactors where the hydrolysis and condensation reactions are carried out under controlled conditions. The process may include steps such as distillation and purification to remove any unreacted starting materials and by-products, ensuring the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Trisiloxane, octaethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxane bonds.
Reduction: Reduction reactions can convert siloxane bonds back to silanes.
Substitution: Ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products:
Oxidation: Silanols and siloxane bonds.
Reduction: Silanes.
Substitution: Various functionalized siloxanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Trisiloxane, octaethoxy- has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical processes.
Biology: Employed in the formulation of biocompatible materials and drug delivery systems.
Medicine: Utilized in the development of medical devices and implants due to its biocompatibility and stability.
Industry: Applied in coatings, adhesives, and sealants for its excellent spreading and wetting properties.
Wirkmechanismus
The mechanism of action of trisiloxane, octaethoxy- involves its ability to reduce surface tension and enhance the spreading of liquids on surfaces. This is achieved through the formation of a monolayer at the interface, which lowers the interfacial energy. The compound’s molecular structure allows it to interact with various substrates, forming stable films that improve wetting and adhesion .
Vergleich Mit ähnlichen Verbindungen
- Trisiloxane, octamethyl-
- Tetrasiloxane, octaethoxy-
- Disiloxane, hexaethoxy-
Comparison: Trisiloxane, octaethoxy- is unique due to its specific combination of ethoxy groups and siloxane backbone, which provides a balance of hydrophilicity and hydrophobicity. This makes it more effective as a surfactant compared to similar compounds like trisiloxane, octamethyl-, which lacks the ethoxy groups and thus has different solubility and surface activity properties .
Eigenschaften
CAS-Nummer |
4521-94-2 |
|---|---|
Molekularformel |
C16H40O10Si3 |
Molekulargewicht |
476.7 g/mol |
IUPAC-Name |
diethyl bis(triethoxysilyl) silicate |
InChI |
InChI=1S/C16H40O10Si3/c1-9-17-27(18-10-2,19-11-3)25-29(23-15-7,24-16-8)26-28(20-12-4,21-13-5)22-14-6/h9-16H2,1-8H3 |
InChI-Schlüssel |
SCCMALBMEASKCM-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



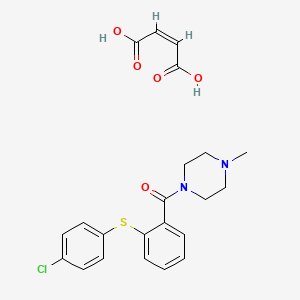
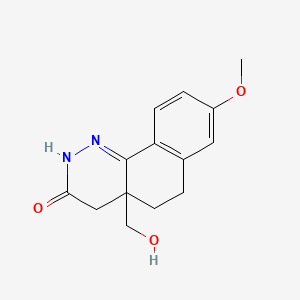

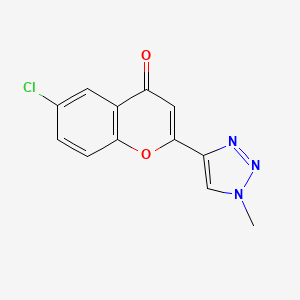

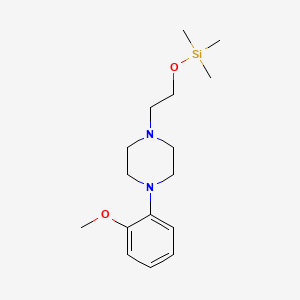


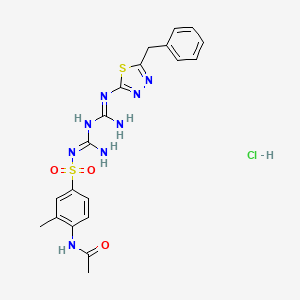
![2-Methoxyethyl 4-[[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]azo]-3-cyano-5-nitrobenzoate](/img/structure/B12721343.png)
